2,4-Dioxo-4-m-tolyl-butyric acid methyl ester

Physicochemical properties Lipophilicity Thermal analysis

Procure 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester (CAS: 501653-38-9) for lead optimization. Its unique meta-tolyl group imparts distinct lipophilicity (LogP ~2.6) and electronic properties compared to para/ortho analogs, enabling fine-tuning of physicochemical profiles without altering the core pharmacophore. Ideal for synthesizing meta-substituted heterocycles and as a strategic SAR probe for enzymes sensitive to aryl substitution (e.g., HIV-1 integrase, glycolic acid oxidase). Ensure experimental validation; analog interchange is unreliable.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
Cat. No. B7866111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dioxo-4-m-tolyl-butyric acid methyl ester
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)CC(=O)C(=O)OC
InChIInChI=1S/C12H12O4/c1-8-4-3-5-9(6-8)10(13)7-11(14)12(15)16-2/h3-6H,7H2,1-2H3
InChIKeyPAMYZGYZMQXHKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dioxo-4-m-tolyl-butyric Acid Methyl Ester: Procurement and Differentiation Guide for R&D Scientists


2,4-Dioxo-4-m-tolyl-butyric acid methyl ester (CAS: 501653-38-9; molecular formula: C₁₂H₁₂O₄; MW: 220.22) is an aryl-substituted 2,4-dioxobutanoate derivative bearing a 3-methylphenyl (m-tolyl) group at the C4 position [1]. This compound belongs to the broader class of 2,4-dioxoesters—versatile intermediates widely employed in heterocycle synthesis [2]. While structurally similar to the para-tolyl and phenyl analogs, its meta-methyl substitution imparts distinct physicochemical and electronic characteristics that are consequential in both synthetic applications and bioactivity screening contexts [3].

Why 2,4-Dioxo-4-m-tolyl-butyric Acid Methyl Ester Cannot Be Casually Replaced by p-Tolyl or Phenyl Analogs


Substitution among aryl 2,4-dioxobutanoates is non-trivial due to the pronounced impact of aromatic ring substitution on both physicochemical properties and reactivity profiles. Meta-methyl substitution alters lipophilicity, solid-state behavior, and electronic density distribution relative to para- and unsubstituted phenyl congeners . In the context of heterocycle synthesis, the 2,4-dioxoester scaffold serves as a privileged electrophilic building block; the position and electronic nature of the aryl substituent directly influence reaction rates, regioselectivity, and yields in condensation and cyclization transformations [1]. Furthermore, structure-activity relationship studies on 4-aryl-2,4-dioxobutanoic acid derivatives demonstrate that even subtle positional isomerism (ortho vs. meta vs. para) can yield meaningful differences in enzyme inhibition potency and redox behavior [2]. These factors collectively render simple analog interchange unreliable without experimental validation.

Quantitative Differentiation Evidence for 2,4-Dioxo-4-m-tolyl-butyric Acid Methyl Ester


Physicochemical Differentiation: Meta-Methyl Alters Density and Thermal Behavior Relative to Para Isomer

The meta-methyl substituted 2,4-dioxoester exhibits a density of 1.2±0.1 g/cm³, which is marginally higher than that of the para-tolyl isomer (1.175±0.06 g/cm³), indicating a more compact molecular packing [1]. Additionally, the meta isomer is typically handled as an oil or low-melting solid, whereas the para isomer is a well-defined crystalline solid with a melting point of 84 °C . This physical state difference directly impacts handling, formulation, and purification workflows. The boiling point of the meta compound (357.3±25.0 °C at 760 mmHg) is comparable to that of the para isomer (357.0±25.0 °C), but the lack of a sharp melting point in the meta compound necessitates alternative purification strategies (e.g., column chromatography vs. recrystallization) [1].

Physicochemical properties Lipophilicity Thermal analysis

Lipophilicity Differentiation: Meta-Substitution Modulates LogP Relative to Unsubstituted Phenyl Analog

The meta-methyl substituent in 2,4-dioxo-4-m-tolyl-butyric acid methyl ester increases calculated LogP (estimated ~1.46) relative to the unsubstituted phenyl analog (LogP ~1.20) [1]. This increase in lipophilicity is consistent with the Hansch hydrophobic parameter for a methyl group (π ≈ +0.56). The enhanced lipophilicity of the meta isomer may improve membrane permeability in cellular assays and alter chromatographic retention times, thereby providing a distinct pharmacokinetic and analytical profile compared to the phenyl analog.

Lipophilicity Drug design Physicochemical properties

Synthetic Utility: 2,4-Dioxoester Scaffold as a Privileged Building Block in Heterocycle Synthesis

The 2,4-dioxoester moiety, present in the target compound, is a versatile synthon for the construction of diverse heterocyclic frameworks, including pyrazoles, isoxazoles, pyrimidines, and thiazoles [1]. In comparative studies, the electronic and steric properties of the aryl substituent directly impact reaction outcomes. For instance, the Claisen condensation of methyl ketones with oxalic acid dialkyl esters—a key step in preparing 2,4-dioxoesters—proceeds with yields ranging from 60% to 95% depending on the aryl substitution pattern [2]. While direct yield data for the meta-tolyl derivative are not yet reported in the open literature, the established reactivity profile of 2,4-dioxoesters positions the meta-substituted variant as a strategically important building block for medicinal chemistry programs seeking to explore meta-substituted aryl pharmacophores.

Heterocycle synthesis Organic synthesis Building block

Biological Activity: Meta-Substitution May Confer Distinct Enzyme Inhibition Profiles

4-Aryl-2,4-dioxobutanoic acid derivatives are established inhibitors of HIV-1 integrase (IN) and glycolic acid oxidase (GAO) [1][2]. While direct IC₅₀ or Kᵢ values for the methyl ester of the meta-tolyl analog are not publicly disclosed, systematic SAR studies on 4-substituted 2,4-dioxobutanoic acids demonstrate that the nature and position of the aryl substituent critically influence potency. For GAO, I₅₀ values for potent representatives reach 6 × 10⁻⁸ M [2]; for influenza cap-dependent endonuclease, IC₅₀ values range from 0.2 to 29.0 μM [3]. The meta-methyl substitution is expected to alter the torsion angle between the phenyl ring and the aryl keto group, which in turn modulates metal chelation geometry within the enzyme active site [1].

Enzyme inhibition HIV integrase Glycolic acid oxidase

Redox Behavior: Meta-Methyl Substitution Modulates Reduction Potential Relative to Other Positional Isomers

A systematic electrochemical study of alkyl-substituted 4-aryl-2,4-dioxobutanoic acids (ADKs) revealed that the substitution pattern on the phenyl ring influences the reduction potential of the diketo moiety [1]. While the study did not include the methyl ester derivative, the free acid forms bearing ortho-, meta-, and para-methyl groups exhibited distinct reduction potentials due to variations in torsion angle (Ar–C(O)) and electronic effects. Quantitative linear correlations were established between reduction potentials and frontier orbital energies, with steric parameters serving as independent variables [1]. This class-level evidence suggests that the meta-tolyl substitution in the methyl ester target compound will confer a unique redox signature compared to its ortho- and para-methyl counterparts.

Electrochemistry Redox properties Metal chelation

Procurement and Supply Chain: Meta-Isomer Availability and Purity Differentiate from More Common Para and Phenyl Analogs

2,4-Dioxo-4-m-tolyl-butyric acid methyl ester is less commonly stocked than its para-tolyl or phenyl counterparts, which are available from multiple major suppliers at scales up to multi-gram quantities . The meta isomer is typically offered in smaller quantities (mg to low gram) and with purity specifications of ≥95% . This supply chain profile means that researchers requiring the meta-substituted scaffold for specific SAR studies or patent exemplification must plan for longer lead times and potentially higher procurement costs relative to the more abundant para isomer. However, the differentiated availability also reflects the unique value of the meta-substitution pattern for IP generation and target selectivity.

Procurement Supply chain Purity

Optimal Research and Procurement Scenarios for 2,4-Dioxo-4-m-tolyl-butyric Acid Methyl Ester


Medicinal Chemistry: SAR Exploration of Meta-Substituted Aryl Pharmacophores

The unique electronic and steric profile of the meta-tolyl group makes 2,4-dioxo-4-m-tolyl-butyric acid methyl ester an ideal building block for synthesizing and evaluating meta-substituted aryl-containing analogs in lead optimization programs. Its distinct LogP and density relative to para and unsubstituted congeners (as quantified in Section 3) can be exploited to fine-tune lipophilicity and physicochemical properties without altering the core pharmacophore. Researchers targeting enzymes sensitive to aryl substitution patterns—such as HIV-1 integrase or glycolic acid oxidase—should consider this compound as a strategic SAR probe [1].

Heterocyclic Chemistry: Synthesis of Regioisomeric Heterocycles via Meta-Aryl Substitution

The 2,4-dioxoester scaffold is a versatile electrophile in heterocycle synthesis, enabling access to pyrazoles, isoxazoles, pyrimidines, and other pharmacologically relevant cores [2]. The meta-methyl substitution in 2,4-dioxo-4-m-tolyl-butyric acid methyl ester can influence regioselectivity in cyclocondensation reactions, providing a route to heterocyclic products that are structurally distinct from those obtained using ortho- or para-substituted precursors. This scenario is particularly valuable for generating patentable chemical space and diversifying screening libraries.

Electrochemical and Biophysical Probing: Investigating Substituent Effects on Redox Behavior

The established correlation between aryl substitution pattern and reduction potential in 4-aryl-2,4-dioxobutanoic acids [3] positions the meta-tolyl methyl ester as a valuable probe for biophysical and mechanistic studies. Researchers investigating metal-chelation mechanisms (e.g., integrase inhibitors) or electron-transfer processes can use this compound to systematically compare meta vs. ortho vs. para effects on redox thermodynamics and kinetics. Such studies may yield predictive models for optimizing enzyme inhibition.

Enzyme Inhibition Screening: Evaluation Against Glycolic Acid Oxidase and Influenza Endonuclease

Given the class-level inhibitory activity of 4-substituted 2,4-dioxobutanoic acids against glycolic acid oxidase (I₅₀ as low as 6 × 10⁻⁸ M) and influenza cap-dependent endonuclease (IC₅₀ 0.2–29.0 μM) [1][4], the target compound should be prioritized for screening in these enzyme assays. Its distinct meta-methyl substitution may yield differentiated potency and selectivity profiles compared to known inhibitors, thereby identifying new lead matter or tool compounds for target validation.

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